1-Ethyl-7-fluoro-1H-benzo[d]imidazol-2(3H)-one

Medicinal Chemistry ADME Prediction Lead Optimization

1-Ethyl-7-fluoro-1H-benzo[d]imidazol-2(3H)-one (CAS 1893164-41-4) is a regiospecifically fluorinated benzimidazolone for KCa channel SAR studies. Distinct from generic 1-EBIO (CAS 10045-45-1), the 7-fluoro substitution enables subtype-selectivity tuning and metabolic stability profiling. Use in patch-clamp (HEK293/CHO), CYP inhibition panels, and BACE1 lead optimization (WO/2009/030383). Procure this precise fluorinated scaffold to eliminate confounding variables in your SAR programs.

Molecular Formula C9H9FN2O
Molecular Weight 180.18 g/mol
Cat. No. B12084180
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Ethyl-7-fluoro-1H-benzo[d]imidazol-2(3H)-one
Molecular FormulaC9H9FN2O
Molecular Weight180.18 g/mol
Structural Identifiers
SMILESCCN1C2=C(C=CC=C2F)NC1=O
InChIInChI=1S/C9H9FN2O/c1-2-12-8-6(10)4-3-5-7(8)11-9(12)13/h3-5H,2H2,1H3,(H,11,13)
InChIKeyUJKIMFFXDHUXCI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Ethyl-7-fluoro-1H-benzo[d]imidazol-2(3H)-one: Core Identity and Pharmacophore Mapping for Procurement Decision-Making


1-Ethyl-7-fluoro-1H-benzo[d]imidazol-2(3H)-one (CAS 1893164-41-4; IUPAC: 3-ethyl-4-fluoro-1H-benzimidazol-2-one) is a fluorinated benzimidazolone with molecular formula C9H9FN2O and molecular weight 180.18 g/mol [1]. It belongs to the 1-ethylbenzimidazolone (1-EBIO) structural class, which is established as a privileged scaffold for calcium-activated potassium (KCa) channel modulation [2]. The distinguishing feature of this compound is the regiospecific fluorine substitution at the 7-position (IUPAC 4-fluoro) of the benzene ring. This halogen incorporation is predicted to alter electronic distribution, lipophilicity, and metabolic stability relative to the non-fluorinated parent 1-EBIO—properties that directly impact target engagement, CYP liability, and synthetic tractability in medicinal chemistry programs [3].

Why 1-Ethyl-7-fluoro-1H-benzo[d]imidazol-2(3H)-one Cannot Be Interchanged with Generic 1-EBIO or Non-Fluorinated Analogs


In benzimidazolone pharmacology, even single-atom modifications produce non-linear shifts in potency, selectivity, and off-target profile. 1-EBIO activates KCa3.1 with EC50 ≈30 µM and KCa2.x (SK) channels with EC50 ≈300 µM—a ~10-fold subtype window [1]. Chlorinated analogs such as DCEBIO improve KCa3.1 potency by approximately 30-fold (EC50 ~1 µM) but introduce distinct CYP inhibition liabilities [2]. The 7-fluoro substitution in the target compound creates an electronic environment that is absent in any commercially prevalent benzimidazolone activator. Generic substitution with 1-EBIO (CAS 10045-45-1) forfeits this fluorine-enabled tunability of logP, metabolic soft-spot protection, and potential subtype-selectivity shifts documented across fluorobenzimidazole series in BACE1 and anti-hypertensive programs [3]. These differences are structural, quantifiable, and functionally consequential—not merely cosmetic.

Quantitative Differentiation Evidence: 1-Ethyl-7-fluoro-1H-benzo[d]imidazol-2(3H)-one vs. Closest Analogs


Predicted Lipophilicity (XLogP) Shift vs. Non-Fluorinated Parent 1-EBIO

The 7-fluoro substitution is predicted to increase lipophilicity relative to the non-fluorinated parent 1-EBIO. While 1-EBIO (CAS 10045-45-1) has an experimental ACD/LogP of 1.39 , the 7-fluoro analog 1-ethyl-7-fluoro-1H-benzo[d]imidazol-2(3H)-one is predicted to exhibit a higher logP by approximately 0.3–0.5 log units based on the established ΔlogP contribution of aryl fluorine substitution in benzimidazole systems [1]. This shift is consistent with the generalization that fluorobenzimidazole analogs demonstrate improved pharmacokinetic properties compared to non-fluorinated counterparts [2]. A higher logP enhances membrane permeability but must be balanced against solubility; the fluorine atom provides this tuning without the steric penalty of larger halogens.

Medicinal Chemistry ADME Prediction Lead Optimization

Fluorine-Enabled Metabolic Soft-Spot Protection: CYP1A2 Liability Differentiation from 1-EBIO Scaffold

Fluorine substitution at metabolically labile positions on the benzimidazolone ring is a validated strategy to reduce CYP-mediated oxidation. A structurally related 1-ethyl-4-fluoro-benzimidazol-2-one scaffold demonstrated a CYP1A2 IC50 of 1,100 nM in a time-dependent inhibition assay using pooled human liver microsomes [1]. This contrasts with unsubstituted benzimidazolones that typically show stronger CYP1A2 inhibition due to unblocked aromatic ring oxidation sites. The 7-fluoro (IUPAC 4-fluoro) position in the target compound directly blocks a primary site of oxidative metabolism on the benzo ring, consistent with the broader principle that strategically placed fluorine atoms in benzimidazole cores reduce CYP inhibitory promiscuity [2].

Drug Metabolism CYP Inhibition In Vitro ADME

KCa Channel Subtype Potency Window: Class Benchmarking Against 1-EBIO Reference Standard

The 1-ethylbenzimidazolone pharmacophore activates both intermediate-conductance (KCa3.1/IK) and small-conductance (KCa2.x/SK) calcium-activated potassium channels, but with a defined potency gradient. The reference compound 1-EBIO activates KCa3.1 with EC50 ≈30 µM and KCa2.x (SK2) channels with EC50 ≈286–300 µM, representing an approximately 10-fold selectivity window [1][2]. The 7-fluoro substitution in the target compound is positioned to alter the electron density on the benzimidazolone ring system, which based on established SAR for benzimidazolone KCa modulators, is expected to shift the Ca2+-sensitivity gating profile—a parameter not adjustable with the non-fluorinated parent 1-EBIO [3]. The fluorine atom's strong electron-withdrawing effect (-I) at the 7-position can modulate the pKa of the adjacent NH group and alter hydrogen-bonding interactions within the channel gating machinery.

Ion Channel Pharmacology KCa Channel Activators Electrophysiology

Structural Differentiation from 7-Fluoro-1-isopropyl Analog: N-Alkyl Steric Effects on Target Engagement

SAR studies on benzimidazolone KCa channel activators have established that the N1-alkyl substituent size is a critical determinant of potency, with ethyl being optimal for hIK1 activation and larger alkyl groups (e.g., isopropyl) causing loss of activity [1]. The closest commercially available structural analog, 7-fluoro-1-isopropyl-1H-benzo[d]imidazol-2(3H)-one (CAS 1418277-48-1, MW 194.21), replaces the ethyl group with a bulkier isopropyl moiety . Based on the established SAR, the isopropyl analog is predicted to exhibit reduced KCa channel activation potency compared to the ethyl-substituted target compound. The target compound therefore represents the sterically optimal N1-substituent for KCa channel engagement within the fluorinated benzimidazolone series.

Chemical Probe Design Structure-Activity Relationships Ligand Efficiency

Fluorobenzimidazole Scaffold Privilege Across Therapeutic Programs: BACE1 and Anti-Hypertensive Precedents

Fluorinated benzimidazole derivatives have been validated across multiple therapeutic target classes, establishing the scaffold as a privileged chemotype for drug discovery. In BACE1 (β-secretase) inhibition for Alzheimer's disease, fluoro-benzimidazole derivatives demonstrated in vitro IC50 values ranging from 1.6 nM to 510 nM across a series of analogs, with the fluorine substituent contributing to both potency and blood-brain barrier penetration characteristics [1]. Independently, novel fluoro-substituted benzimidazole derivatives were designed, synthesized, and pharmacologically evaluated for anti-hypertensive activity, with all target compounds characterized by 1H NMR, 13C NMR, mass spectra, and elemental analysis [2]. The target compound, with its specific 7-fluoro-1-ethyl substitution pattern, provides a versatile intermediate that maps onto both the BACE1 pharmacophore and the anti-hypertensive benzimidazole series, offering procurement value across multiple therapeutic programs.

Neuroscience Drug Discovery Alzheimer's Disease Antihypertensive Agents

Patent-Backed Synthetic Tractability as a Substituted 1H-Benzo[d]imidazol-2(3H)-one Intermediate

Patent WO/2009/030383 (filed 2008, published 2009) explicitly discloses a process for preparing new substituted 1H-benzo[d]imidazol-2(3H)-ones as BACE1 inhibitors for Alzheimer's disease treatment, with the 1-ethyl-7-fluoro substitution pattern falling within the claimed generic scope [1]. The patent establishes both the synthetic accessibility and the pharmaceutical relevance of this specific substitution pattern via ipso-fluoro displacement and N-alkylation methodologies [2]. This provides procurement confidence: the compound is not merely a theoretical structure but a synthetically validated intermediate within a documented pharmaceutical development pathway. By contrast, many commercially available benzimidazolone analogs lack this explicit patent anchoring in a major therapeutic program.

Process Chemistry BACE1 Inhibitors Patent Intermediates

Optimal Procurement and Research Application Scenarios for 1-Ethyl-7-fluoro-1H-benzo[d]imidazol-2(3H)-one


KCa Channel Pharmacology: Subtype-Selectivity Profiling vs. 1-EBIO Reference Standard

Researchers studying calcium-activated potassium channel (KCa2.x/SK and KCa3.1/IK) pharmacology should procure this compound as the fluorinated comparator to the reference activator 1-EBIO (EC50 KCa3.1 ≈30 µM; SK2 EC50 ≈286 µM). The 7-fluoro substitution is predicted to alter the subtype-selectivity window via electronic modulation of the channel gating apparatus, enabling head-to-head electrophysiological profiling to determine whether fluorine incorporation shifts the KCa3.1/SK2 potency ratio [1]. Use in patch-clamp experiments on recombinant channels expressed in HEK293 or CHO cells, with 1-EBIO and DCEBIO as internal controls, will quantify the fluorine-mediated potency shift and inform structure-activity relationship models for next-generation KCa modulators [2].

Metabolic Stability Assessment: CYP Inhibition Liability Screening in Drug Discovery

ADME scientists should employ this compound in CYP inhibition panels to establish the fluorine substitution effect on cytochrome P450 liability. Based on cross-study data from a structurally related 1-ethyl-4-fluoro-benzimidazol-2-one scaffold (CYP1A2 IC50 = 1,100 nM in pooled human liver microsomes), the 7-fluoro analog is expected to exhibit reduced time-dependent CYP inhibition compared to non-fluorinated benzimidazolones [1]. Standard protocol: incubate compound (0.1–10 µM) with pooled human liver microsomes and NADPH for 30 min preincubation, followed by probe substrate addition (midazolam for CYP3A4, phenacetin for CYP1A2) and LC-MS/MS metabolite quantification. Compare IC50 values directly against 1-EBIO to quantify the fluorine-mediated metabolic protection effect [2].

Alzheimer's Disease Drug Discovery: BACE1 Inhibitor Lead Optimization

Neuroscience medicinal chemistry teams pursuing β-secretase (BACE1) inhibitors for Alzheimer's disease should evaluate this compound as a core scaffold for lead optimization. Fluoro-benzimidazole derivatives have demonstrated BACE1 IC50 values from 1.6 nM to 510 nM, with the fluorine atom contributing to both enzymatic potency and blood-brain barrier penetration characteristics [1]. The 7-fluoro-1-ethyl substitution pattern maps onto the validated BACE1 pharmacophore and is explicitly supported by patent WO/2009/030383, which claims substituted 1H-benzo[d]imidazol-2(3H)-ones as BACE1 inhibitors [2]. Use in FRET-based BACE1 enzymatic assays and cellular APP processing models (sAPPβ detection in COS-7 or HEK293-APP cells) to establish initial structure-activity relationships and guide further derivatization.

Anti-Hypertensive Drug Discovery: Fluorobenzimidazole Series Expansion

Cardiovascular drug discovery groups can deploy this compound as a building block for novel fluoro-substituted benzimidazole derivatives with anti-hypertensive activity. A published series of fluoro-substituted benzimidazole derivatives was designed, synthesized, and pharmacologically evaluated for anti-hypertensive effects, with all compounds characterized by 1H NMR, 13C NMR, mass spectra, and elemental analysis [1]. The 7-fluoro-1-ethyl benzimidazolone core serves as a versatile intermediate for generating diverse analogs through further N3-functionalization or benzo ring elaboration, with the fluorine atom providing metabolic stability and the ethyl group maintaining optimal steric fit for target engagement [2].

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